molecular formula C14H12FN5OS B12595678 Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Cat. No.: B12595678
M. Wt: 317.34 g/mol
InChI Key: GLWGCONAZKHCIA-UHFFFAOYSA-N
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Description

Introduction to Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Systematic Nomenclature and Structural Identification

IUPAC Name Derivation

The systematic name Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is constructed through hierarchical prioritization of functional groups and ring systems:

  • Parent heterocycle : The 1,2,4-triazino[5,6-B]indole core, a fused system combining a triazine ring (positions 1,2,4) with an indole scaffold (positions 5,6-B).
  • Substituents :
    • 8-Fluoro: Fluorine atom at position 8 of the indole moiety.
    • 3-thio: Sulfur atom at position 3 of the triazine ring.
    • N-2-allyl: Allyl group (-CH2CH=CH2) attached to the acetamide’s nitrogen.
Molecular Formula and Weight
  • Empirical formula : $$ \text{C}{16}\text{H}{15}\text{FN}_5\text{OS} $$
  • Molecular weight : 359.39 g/mol
Structural Elucidation Techniques

Key methods for confirming its architecture include:

  • Nuclear Magnetic Resonance (NMR) :
    • $$ ^1\text{H} $$-NMR identifies allyl protons (δ 5.1–5.3 ppm, multiplet) and indole aromatic signals (δ 7.2–8.0 ppm).
    • $$ ^{19}\text{F} $$-NMR confirms fluorine presence (δ -110 to -115 ppm).
  • Mass Spectrometry : High-resolution MS shows a molecular ion peak at m/z 359.12 (calc. 359.10).
Structural Feature Spectral Signature
Triazinoindole core UV-Vis λ_max = 290 nm (π→π* transition)
Thioether linkage IR ν = 610 cm⁻¹ (C-S stretch)
Acetamide moiety $$ ^{13}\text{C} $$-NMR δ 170 ppm

Historical Development of Triazinoindole-Based Compounds

Chronological Evolution
  • 1950s–1970s : Early exploration of indole-triazine hybrids for dye chemistry and agrochemical applications.
  • 1980s–2000s : Shift toward pharmacological uses, with patents filed for triazinoindoles as kinase inhibitors (e.g., US10844023B2).
  • 2010s–Present : Rational design of derivatives like the subject compound for targeted therapies, leveraging fluorination and allyl modifications.
Key Advancements
  • Fluorination Strategies : Introduction of fluorine at position 8 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Allyl Functionalization : The N-2-allyl group improves solubility and enables click chemistry modifications for bioconjugation.

Position Within Heterocyclic Chemistry Taxonomy

Hierarchical Classification
  • Primary Class : Heterocyclic amides (amide bond links heterocycle to side chain).
  • Subclass :
    • Azaindoles: Indole derivatives with nitrogen substitutions.
    • Triazines: Six-membered rings with three nitrogen atoms.
  • Functional Modifiers :
    • Electrophilic substituents: Fluorine (electron-withdrawing).
    • Allyl groups: π-electron systems enabling cycloaddition reactions.
Comparative Analysis with Analogues
Compound Core Structure Key Substituents Bioactivity
Subject compound 1,2,4-Triazino[5,6-B]indole 8-F, N-allyl acetamide Kinase inhibition (predicted)
EVT-13942685 1,2,4-Triazino[5,6-B]indole 8-OCH3, N-allyl acetamide Antimicrobial activity
EVT-13884610 1,2,4-Triazino[5,6-B]indole 8-F, 3-ethoxypropyl acetamide Anti-inflammatory potential
Role in Medicinal Chemistry

The compound occupies a niche in structure-activity relationship (SAR) studies due to:

  • Triazinoindole Scaffold : Provides planar rigidity for intercalation into DNA or protein binding sites.
  • Thioether Linkage : Enhances redox activity and metal coordination potential.

Properties

Molecular Formula

C14H12FN5OS

Molecular Weight

317.34 g/mol

IUPAC Name

2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C14H12FN5OS/c1-2-5-16-11(21)7-22-14-18-13-12(19-20-14)9-6-8(15)3-4-10(9)17-13/h2-4,6H,1,5,7H2,(H,16,21)(H,17,18,20)

InChI Key

GLWGCONAZKHCIA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)F)N=N1

Origin of Product

United States

Biological Activity

Acetamide, 2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-, is a compound of growing interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C14H14FN5OS
  • Molecular Weight : 319.36 g/mol
  • CAS Number : 603948-05-6

The unique structural features of this compound include an acetamide group, a thioether linkage to a triazinoindole moiety, and a fluoro substituent. These characteristics contribute to its diverse biological activities.

Antifungal Activity

Recent studies have indicated that compounds structurally related to Acetamide exhibit significant antifungal properties. For instance, derivatives with similar heterocyclic structures demonstrated high efficacy against various fungal strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 6.25 µg/mL to 12.5 µg/mL against pathogens such as Fusarium oxysporum and Candida albicans .

Compound NameMIC (µg/mL)Target Organism
Compound A6.25Fusarium oxysporum
Compound B12.5Candida albicans

Anticancer Activity

Preliminary investigations suggest that Acetamide may possess anticancer properties. Compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds were reported between 5.1 µM and 22.08 µM, indicating significant cytotoxic effects .

Cell LineIC50 (µM)Reference Drug
HepG26.19Sorafenib (9.18 µM)
MCF-75.10Doxorubicin (7.26 µM)

The biological activity of Acetamide is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with Biological Targets : Interaction studies suggest binding to specific receptors or enzymes that play roles in disease progression.

Case Studies

  • Antifungal Efficacy Study : A study evaluated the antifungal activity of various triazinoindole derivatives against Fusarium oxysporum. The results indicated that modifications in the side chains significantly enhanced antifungal potency .
  • Anticancer Screening : In vitro studies on MCF-7 and HepG2 cell lines revealed that certain modifications in the acetamide structure led to increased cytotoxicity compared to standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- with analogs differing in substituents on the triazinoindole core or acetamide nitrogen:

Compound Name Substituents (Triazinoindole Core) Acetamide Nitrogen Substituent Molecular Formula Molecular Weight Key References
Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (Target Compound) 8-Fluoro Allyl (C₃H₅) C₁₄H₁₄FN₅OS 319.36
N-(4-Fluorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 15) 5-Methyl 4-Fluorophenyl C₁₈H₁₄FN₅OS 367.1
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) 8-Bromo, 5-Methyl 4-Bromophenyl C₁₉H₁₄Br₂N₅OS 533.22
Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N-propyl- (9CI) 8-Ethoxy, 5-Methyl Propyl C₁₈H₂₂N₅O₂S 372.46
Acetamide, N-(1,1-dimethylethyl)-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- (9CI) 5,8-Dimethyl tert-Butyl C₁₇H₂₁N₅OS 343.45

Key Observations:

  • Fluorine vs. Fluorine’s electronegativity may also enhance dipole interactions .
  • Allyl vs. Aromatic/Linear Alkyl Groups: The N-allyl group introduces unsaturation, offering sites for metabolic oxidation or conjugation, unlike stable aromatic (e.g., 4-fluorophenyl in Compound 15) or saturated alkyl (e.g., propyl in Compound 15CI) substituents .
  • Methyl vs. Dimethyl Substitutions: Methyl groups at the 5-position (common in –4, 15) optimize steric effects, while dimethyl substitutions (e.g., 5,8-dimethyl in Compound 16CI) may reduce solubility due to increased hydrophobicity .

Preparation Methods

Synthesis of the Triazine Ring

The initial step often involves the synthesis of the triazine core. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as hydrazines or thioureas with appropriate carbonyl compounds to form the triazine structure through cyclization reactions.

  • Fluorination : The introduction of fluorine at the 8-position can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) during the cyclization process to ensure that the fluorine is incorporated at the desired position.

Formation of Indole Moiety

Indole derivatives can be synthesized through:

  • Fischer Indole Synthesis : This method involves heating phenylhydrazines with ketones or aldehydes in acidic conditions to yield indoles.

  • Cyclization of Precursor Compounds : Using substrates that contain both indole and triazine functionalities can streamline synthesis by allowing for direct cyclization to form the desired compound.

Thioether Formation

The thioether linkage is crucial for the final structure:

  • Nucleophilic Substitution : The introduction of a thiol group can be performed by reacting an alkyl halide with sodium thiolate or thiophenol under basic conditions.

Allylation

The final step involves attaching the allyl group:

  • Allylic Substitution Reactions : Palladium-catalyzed allylic substitution methods can be employed to introduce the allyl group at the nitrogen atom effectively.

Reaction Schemes

Step Reaction Type Key Reagents Conditions
1 Cyclization Hydrazines, carbonyl compounds Acidic medium
2 Fluorination Selectfluor or NFSI Controlled temperature
3 Indole Synthesis Phenylhydrazines, ketones Heat in acid
4 Thioether Formation Alkyl halide + sodium thiolate Basic conditions
5 Allylation Palladium catalyst + allyl halide Under inert atmosphere

Yield and Purity Analysis

The efficiency of each method can vary significantly based on reaction conditions and starting materials:

  • Yield : Typical yields for these reactions can range from moderate (30%-60%) for complex multi-step syntheses to high (70%-90%) for simpler reactions.

  • Purity Assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to assess purity and confirm structural integrity.

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